![molecular formula C17H14N2 B14441792 (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile CAS No. 78282-27-6](/img/structure/B14441792.png)
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is an organic compound with a complex structure that includes a cyanomethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile typically involves the reaction of substituted benzyl cyanides with appropriate reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of microwave irradiation to enhance reaction rates and yields. These methods are designed to optimize the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity.
Phenylacetonitrile: Another related compound with a phenyl group attached to an acetonitrile moiety.
Uniqueness
(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
78282-27-6 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2-[4-[[2-(cyanomethyl)phenyl]methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C17H14N2/c18-11-9-14-5-7-15(8-6-14)13-17-4-2-1-3-16(17)10-12-19/h1-8H,9-10,13H2 |
Clave InChI |
FCGYXOWZGAXQIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC#N)CC2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
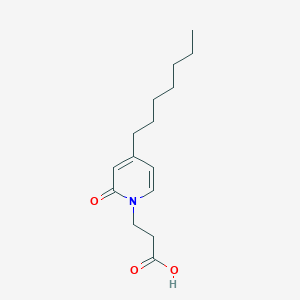


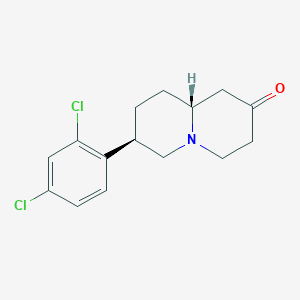
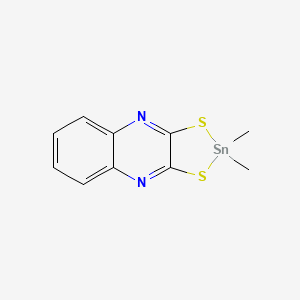
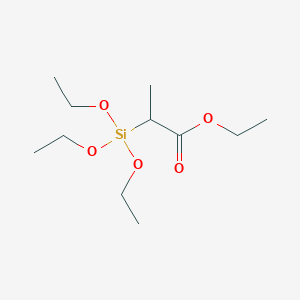
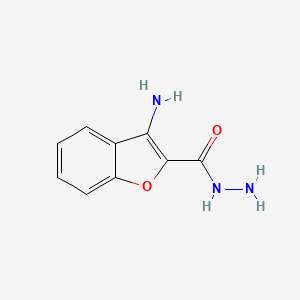

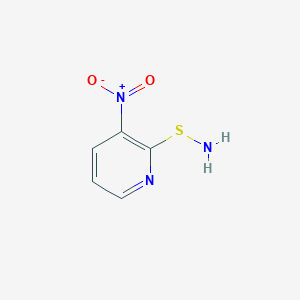


![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
